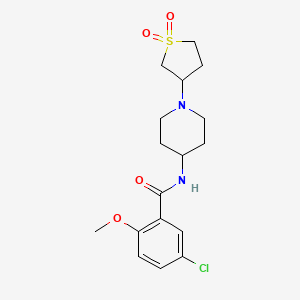

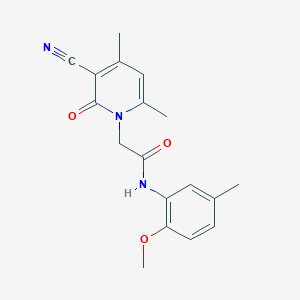

![molecular formula C15H13ClN2O2S B2894539 1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide CAS No. 1548021-53-9](/img/structure/B2894539.png)

1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide, also known as IND-S, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IND-S belongs to the sulfonamide family and exhibits a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

A series of sulfonamide derivatives, including compounds with phenyl groups substituted with various functionalities like methyl, halogeno, and methoxy, have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs). These studies have highlighted the potential of sulfonamide derivatives in inhibiting α- and β-class carbonic anhydrases, which are significant in medicinal chemistry due to their applications in treating conditions like glaucoma, epilepsy, and cancer. The research has demonstrated the effectiveness of these compounds against human isoforms CA I, II, VA, VB, VII, IX, and XII, as well as β-CAs from pathogenic bacteria and fungi, indicating a broad spectrum of activity (Güzel et al., 2010).

Antiviral Activity

Sulfonamide derivatives have also been explored for their antiviral properties. Research involving the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has shown certain compounds to possess anti-tobacco mosaic virus activity, highlighting the potential for sulfonamides in developing antiviral agents (Chen et al., 2010).

Crystal Structure Analysis

Studies on the crystal structure of sulfonamide derivatives, such as tetrazole and indole derivatives, have provided insights into their molecular conformations and potential interactions with biological targets. For instance, the crystal structure analysis of tetrazole derivatives has facilitated the understanding of their orientation and interaction within the active site of enzymes like cyclooxygenase-2, aiding in the design of COX-2 inhibitors (Al-Hourani et al., 2015).

Chemokine Receptor Inhibition

N-Arylsulfonyl-α-amino carboxamides, a class of sulfonamide derivatives, have been identified as potent and selective inhibitors of the chemokine receptor CCR10. These compounds have demonstrated efficacy in murine models of contact hypersensitivity, suggesting their potential application in treating dermatological inflammatory conditions (Abeywardane et al., 2016).

Enantioselective Synthesis

Research in organic chemistry has also focused on the enantioselective synthesis of polycyclic indole derivatives using sulfonamide compounds as intermediates. These studies contribute to the development of new synthetic methodologies for constructing complex indole-based structures, which are prevalent in natural products and pharmaceuticals (Gao et al., 2015).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Indole derivatives have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood-brain barrier .

Result of Action

Indole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The biological activities of indole derivatives suggest that they may be influenced by various environmental factors .

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2S/c16-12-7-5-11(6-8-12)9-18-10-15(21(17,19)20)13-3-1-2-4-14(13)18/h1-8,10H,9H2,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDBONMCJPEIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)thiazole-5-carboxamide](/img/structure/B2894459.png)

![2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2894463.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(methylthio)benzoate](/img/structure/B2894466.png)

![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2894468.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2894469.png)

![3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2894472.png)

![N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2894475.png)

![1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2894477.png)